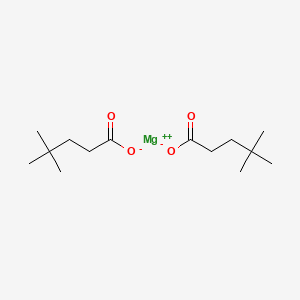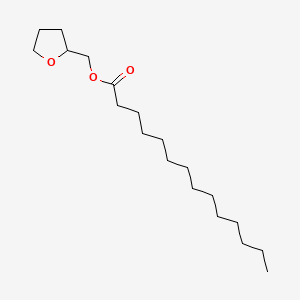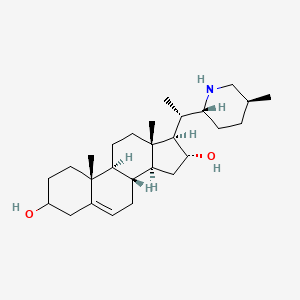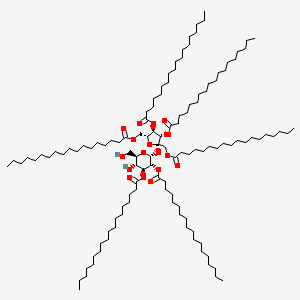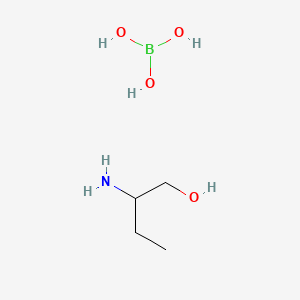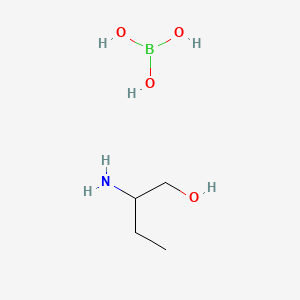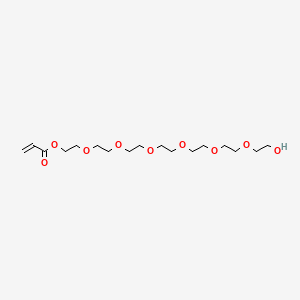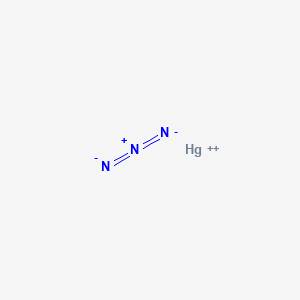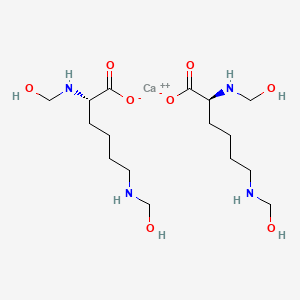
Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) is a complex compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is derived from L-lysine, an essential amino acid, and features calcium as a central element. The presence of hydroxymethyl groups enhances its reactivity and potential for forming stable complexes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) typically involves the reaction of L-lysine with formaldehyde to introduce hydroxymethyl groups. This is followed by the addition of calcium ions to form the final complex. The reaction conditions often require a controlled pH environment and moderate temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate temperatures and neutral to slightly basic pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) has a broad range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s ability to interact with biomolecules makes it useful in studying protein-ligand interactions.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism by which Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) exerts its effects involves its ability to form stable complexes with metal ions and interact with biological molecules. The hydroxymethyl groups play a crucial role in these interactions, facilitating binding and enhancing the compound’s stability. The molecular targets include enzymes and receptors, where the compound can modulate activity and influence biochemical pathways.
類似化合物との比較
Similar Compounds
N2,N6-bis(2,3-Dihydroxybenzoyl)-L-lysine: Similar in structure but with dihydroxybenzoyl groups instead of hydroxymethyl groups.
N2,N6-bis(tert-butoxycarbonyl)-D-lysine: Features tert-butoxycarbonyl groups, offering different reactivity and applications.
N2,N6-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide: Contains quinazolinone and pyridine moieties, used in different chemical contexts.
Uniqueness
Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) is unique due to its specific combination of hydroxymethyl groups and calcium ions, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in applications requiring stable metal complexes and versatile reactivity.
特性
CAS番号 |
75195-64-1 |
|---|---|
分子式 |
C16H34CaN4O8 |
分子量 |
450.5 g/mol |
IUPAC名 |
calcium;(2S)-2,6-bis(hydroxymethylamino)hexanoate |
InChI |
InChI=1S/2C8H18N2O4.Ca/c2*11-5-9-4-2-1-3-7(8(13)14)10-6-12;/h2*7,9-12H,1-6H2,(H,13,14);/q;;+2/p-2/t2*7-;/m00./s1 |
InChIキー |
OPDNSFWVQSGAAG-UBKPKTQASA-L |
異性体SMILES |
C(CCNCO)C[C@@H](C(=O)[O-])NCO.C(CCNCO)C[C@@H](C(=O)[O-])NCO.[Ca+2] |
正規SMILES |
C(CCNCO)CC(C(=O)[O-])NCO.C(CCNCO)CC(C(=O)[O-])NCO.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




